Acetyl-Leu-Glu-Val-Asp-aldehyde (Ac-LEVD-CHO) is a tetrapeptide aldehyde that functions as a potent and irreversible inhibitor of caspases, a family of cysteine proteases involved in programmed cell death (apoptosis) and inflammatory responses. [] In scientific research, Ac-LEVD-CHO is primarily utilized as a tool to study the roles of specific caspases in various cellular processes and disease models. It exhibits a high degree of selectivity for caspase-4 and caspase-5, which are involved in inflammatory signaling pathways. [, , ] Ac-LEVD-CHO is frequently employed in in vitro cell culture experiments to investigate the effects of caspase inhibition on cell survival, signaling pathways, and cellular responses to stimuli. [, , , , , , , , ]
The synthesis of Ac-LEVD-CHO typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This technique is favored for its efficiency and ability to produce high-purity peptides. The general steps in the synthesis process include:
Technical details regarding the synthesis often highlight the use of protecting groups for side chains during coupling steps to prevent unwanted reactions.
The molecular structure of Ac-LEVD-CHO can be described by its chemical formula . The structure features a backbone characteristic of peptide chains with an aldehyde functional group at one end, which is critical for its inhibitory activity on caspases.
The specific arrangement of these components contributes to its interaction with target enzymes, influencing its efficacy as an inhibitor.
Ac-LEVD-CHO primarily acts through reversible binding to caspase-4, inhibiting its activity. The mechanism involves the formation of a covalent bond between the aldehyde group and the active site cysteine residue of caspases, effectively blocking substrate access.
The mechanism by which Ac-LEVD-CHO exerts its effects involves several key processes:
This mechanism highlights its potential therapeutic applications in conditions marked by excessive inflammation or unwanted apoptosis.
Ac-LEVD-CHO exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings.
Acetyl-Leu-Glu-Val-Asp-aldehyde has several scientific applications, particularly in research related to inflammation and apoptosis:
Inflammatory caspases are essential sentinels of the innate immune system, with caspase-4 (Casp-4) serving as a specialized intracellular receptor for Gram-negative bacterial lipopolysaccharide (LPS). Upon LPS binding, Casp-4 undergoes auto-proteolytic activation, triggering two critical pathways: pyroptotic cell death via gasdermin D cleavage and NLRP3 inflammasome-mediated maturation of interleukin-1α (IL-1α) and IL-18 [3] [6]. Unlike caspase-1, Casp-4 functions independently in epithelial cells and fibroblasts, providing frontline defense against pathogens like Treponema denticola and enteropathogenic E. coli (EPEC) [3] [6]. This caspase also mediates endoplasmic reticulum (ER) stress-induced apoptosis in neuronal cells, where it directly activates caspase-9 by cleaving procaspase-9 at Asp-315—a process suppressible by LEVD-based inhibitors [2]. Dysregulated Casp-4 activation is implicated in sepsis, inflammatory bowel disease, and neurodegenerative disorders, highlighting its dual roles in host defense and pathological inflammation [6] [10].
Ac-LEVD-CHO (Ac-Leu-Glu-Val-Asp-aldehyde) emerged as a rationally designed tool compound to dissect Casp-4 biology. Its tetrapeptide sequence (LEVD) mirrors Casp-4’s natural cleavage preference, determined through enzymatic profiling showing >100-fold selectivity over caspase-3 [1] [3]. The aldehyde warhead (-CHO) reversibly forms a covalent hemiacetal adduct with the catalytic cysteine (Cys285), enabling potent inhibition (IC₅₀ ≈ 5–25 nM) [1] [6]. Unlike broad-spectrum caspase inhibitors (e.g., Ac-DEVD-CHO, which targets caspases-3, -7, and -8 with Kᵢ < 1 nM), Ac-LEVD-CHO exhibits preferential antagonism:
Table 1: Selectivity Profile of Caspase Inhibitors
Inhibitor | Target Caspases | Kᵢ/IC₅₀ (nM) | Key Applications |
---|---|---|---|
Ac-LEVD-CHO | Caspase-4 | 5–25 [3] [6] | ER stress studies; bacterial infection models |
Ac-DEVD-CHO | Caspase-3 | 0.23 [9] | Apoptosis research |
Caspase-7 | 0.30 [9] | ||
Caspase-8 | 0.92 [9] | ||
Ac-YVAD-CHO | Caspase-1/4 | >100 [3] | Inflammasome studies |
This selectivity enabled pivotal discoveries: In EPEC-infected intestinal epithelial cells, Ac-LEVD-CHO (20–50 µM) blocked Casp-4 activation and IL-18 secretion, confirming Casp-4’s non-redundant role in epithelial immunity [6]. Similarly, it suppressed T. denticola Td92-induced pyroptosis in gingival fibroblasts, demonstrating Casp-4’s involvement in periodontal pathogenesis [3].
The specificity of Ac-LEVD-CHO arises from complementary interactions with Casp-4’s catalytic subsites:
The LEVD sequence exploits this architecture:
Table 2: Structural Determinants of Ac-LEVD-CHO Specificity
Caspase-4 Subsite | Residues | Interaction with Ac-LEVD-CHO |
---|---|---|
S1 (P1 Asp) | Arg286, Arg341 | Ionic bonds |
S2 (P2 Val) | Tyr328, Trp348 | Hydrophobic packing |
S3 (P3 Glu) | Ser209, Gln283 | Hydrogen bonding |
S4 (P4 Leu) | Leu256, Phe258 | Hydrophobic insertion |
Catalytic Cys285 | Cys285-S⁻ | Covalent hemiacetal |
This binding mode contrasts with bacterial inhibitors like NleF, which allosterically blocks Casp-4 by binding the catalytic domain without covalent modification [6]. Recent efforts to target Casp-4’s CARD domain (e.g., LPS-competitive inhibitors) further validate the therapeutic potential of disrupting its activation mechanism [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1